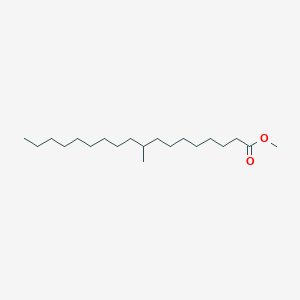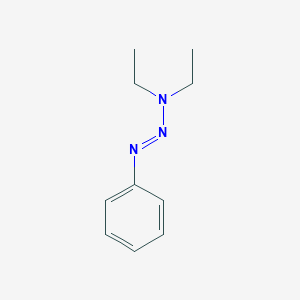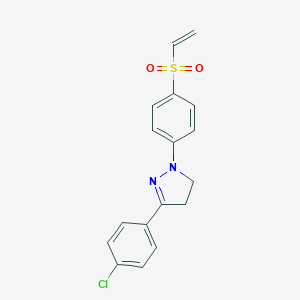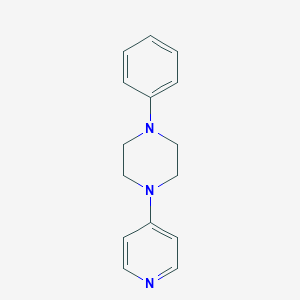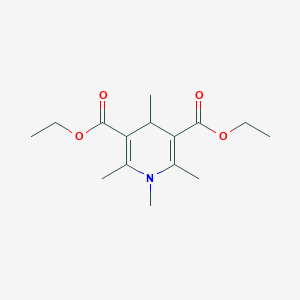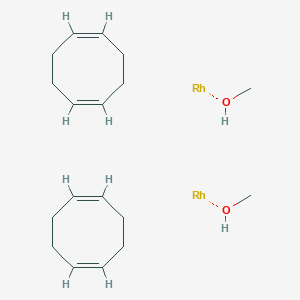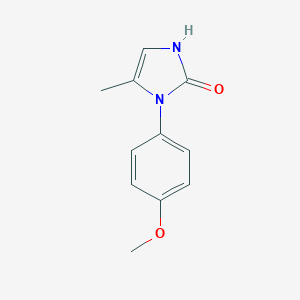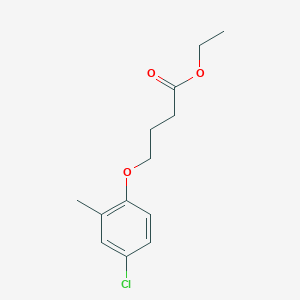
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
説明
“Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 216.661 .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester” can be represented by the formula C10H13ClO3 . The structure includes a butanoic acid backbone with a 4-chloro-2-methylphenoxy group attached .Physical And Chemical Properties Analysis
“Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester” appears as colourless crystals . It has a density of 1.233 g/cm3 at 22 °C . The technical grade of this compound is approximately 92% pure .科学的研究の応用
Thinning Apple Blossoms
MCPB-ethyl has been used as a blossom thinner for ‘Fuji’ apples . It was sprayed at 85% full bloom and increased whole flower cluster removal linearly with rate . However, it didn’t consistently reduce fruit set on the remaining clusters, resulting in "clustering" .
Enhancing Fruit Quality
In addition to thinning apple blossoms, MCPB-ethyl also plays a role in enhancing the quality of the fruit . It’s applied during the postbloom period, which can influence the fruit’s development and eventual quality .
Promoting Return Flowering
While MCPB-ethyl itself doesn’t improve return flowering, its combined use with ethephon and carbaryl has been found effective in terms of both crop reduction and return flowering benefits . This is particularly useful for apple varieties like ‘Fuji’ that have a tendency to crop biennially .
Overcoming Biennial Cropping Tendency
‘Fuji’ apple has a tendency to crop biennially which can seriously reduce profitability . The application of MCPB-ethyl has been shown to help overcome this tendency .
Reducing Crop Load
Bloom-time application of ethephon with MCPB-ethyl further reduced crop load . This is beneficial in managing the resources of the plant and ensuring a good yield .
Use in Horticultural Science Research
MCPB-ethyl is used in horticultural science research, particularly in studies related to fruit set, return flowering, and fruit quality . Its effects on different variables provide valuable insights for researchers .
Safety and Hazards
作用機序
MCPB Ethyl, also known as MCPB Ethyl Ester, Butanoic Acid, 4-(4-chloro-2-methylphenoxy)-, Ethyl Ester, MCPB-Ethyl Ester, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, or MCPB-Ethyl, is a synthetic auxin-like compound . It is primarily used as a selective herbicide and plant growth regulator .
Target of Action
MCPB Ethyl primarily targets plants, specifically weeds in paddy-field rice, fruit trees, and trees . It acts on the plant’s growth hormones, mimicking the action of natural auxins .
Mode of Action
MCPB Ethyl operates as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. MCPB Ethyl, being a synthetic auxin, mimics this action, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds .
Pharmacokinetics
As a herbicide, it is typically applied externally to plants, where it is absorbed and distributed throughout the plant to exert its effects .
Result of Action
The primary result of MCPB Ethyl’s action is the death of the targeted weeds . By mimicking auxins and disrupting normal plant growth, MCPB Ethyl causes uncontrolled and abnormal growth in the weeds, which eventually leads to their death .
特性
IUPAC Name |
ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKARWLGLZGMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058287 | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |
CAS RN |
10443-70-6 | |
| Record name | MCPB ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPB-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Is there a difference in MCPB-ethyl's efficacy depending on the apple rootstock?
A1: Research suggests that rootstock can influence MCPB-ethyl's effectiveness. In studies, MCPB-ethyl effectively thinned 'Fuji' apples grafted onto M9 rootstock, but failed to show thinning effects on 'Fuji' grafted onto M26 rootstock. [, ] This suggests rootstock-specific physiological responses to the compound that require further investigation.
Q2: Does MCPB-ethyl impact apple tree flowering in the following year?
A2: Interestingly, the research shows that MCPB-ethyl, unlike ethephon or carbaryl (1-naphthyl N-methylcarbamate), does not improve return flowering in the year following application, and may even inhibit it unless extreme crop reduction occurs. [, ] This highlights the complex interplay between chemical thinning agents and the apple tree's physiological processes governing flowering.
Q3: How does the timing of MCPB-ethyl application affect its efficacy?
A3: Studies on 'Fuji' apples indicate that the optimal application time for MCPB-ethyl is within 1-3 days after the king flower reaches full bloom, with an effective window extending up to 5 days after. [] Applying MCPB-ethyl within this timeframe is crucial for maximizing its flower thinning potential.
Q4: What is the optimal concentration of MCPB-ethyl for apple blossom thinning?
A4: Research suggests that an MCPB-ethyl concentration of 15 mol/L is optimal for effective thinning of 'Fuji' apple blossoms. [] This concentration effectively reduces flower number without negatively impacting fruit growth, shape, coloring, or overall quality. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




